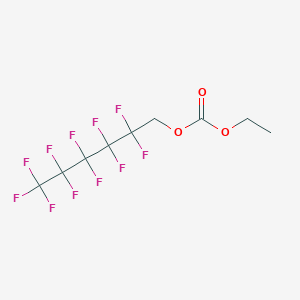
Ethyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorohexyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6F13CH2OH+ClCOOCH2CH3→C6F13CH2OCOOCH2CH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl alcohol and ethyl carbonate.
Reduction: It can be reduced to form perfluorohexyl alcohol.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Perfluorohexyl alcohol and ethyl carbonate.
Reduction: Perfluorohexyl alcohol.
Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Employed in the production of specialty coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Ethyl 1H,1H-perfluorohexyl carbonate is primarily related to its hydrophobic and chemically stable nature. In biological systems, it can interact with lipid membranes, potentially altering their properties. In chemical reactions, its stability allows it to act as a robust intermediate or protecting group.
Comparaison Avec Des Composés Similaires
Ethyl 1H,1H-perfluorohexyl carbonate can be compared with other perfluorinated carbonates such as:
- Mthis compound
- Propyl 1H,1H-perfluorohexyl carbonate
- Butyl 1H,1H-perfluorohexyl carbonate
These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the carbonate group. This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H7F11O3 |
|---|---|
Poids moléculaire |
372.13 g/mol |
Nom IUPAC |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H7F11O3/c1-2-22-4(21)23-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3 |
Clé InChI |
GLEDKQIBXZHWHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


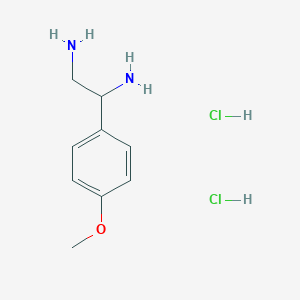
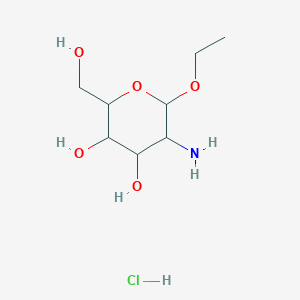
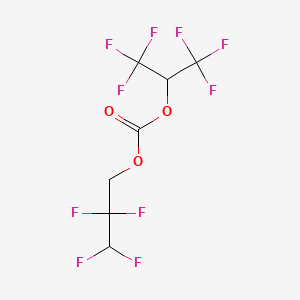
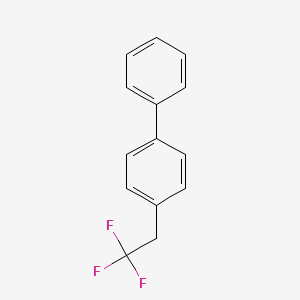
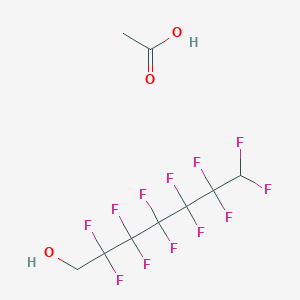




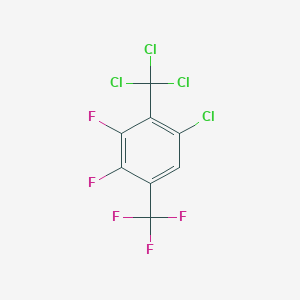
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
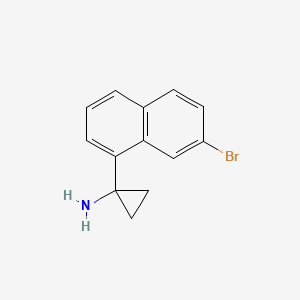
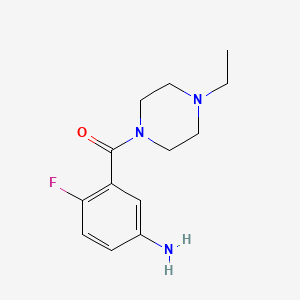
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
